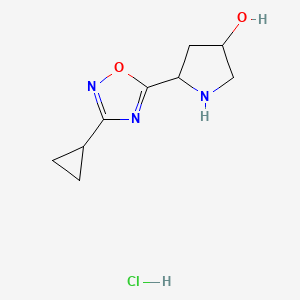5-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride
CAS No.: 1706806-22-5
Cat. No.: VC2729530
Molecular Formula: C9H14ClN3O2
Molecular Weight: 231.68 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1706806-22-5 |
|---|---|
| Molecular Formula | C9H14ClN3O2 |
| Molecular Weight | 231.68 g/mol |
| IUPAC Name | 5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol;hydrochloride |
| Standard InChI | InChI=1S/C9H13N3O2.ClH/c13-6-3-7(10-4-6)9-11-8(12-14-9)5-1-2-5;/h5-7,10,13H,1-4H2;1H |
| Standard InChI Key | VSEYNKGTDUAFID-UHFFFAOYSA-N |
| SMILES | C1CC1C2=NOC(=N2)C3CC(CN3)O.Cl |
| Canonical SMILES | C1CC1C2=NOC(=N2)C3CC(CN3)O.Cl |
Introduction
Chemical Identity and Structural Characteristics
5-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride is a complex heterocyclic compound featuring a 1,2,4-oxadiazole core with a cyclopropyl substituent at position 3 and a pyrrolidin-3-ol group at position 5. The molecule exists as a hydrochloride salt, which typically enhances water solubility compared to the free base form. This compound incorporates multiple functional groups that contribute to its chemical reactivity and potential biological interactions .
The structure contains several functional groups that contribute to its chemical reactivity, including the oxadiazole ring (which exhibits aromatic character), the cyclopropyl group (known for ring strain and unique reactivity), the pyrrolidine nitrogen (basic center), and the hydroxyl group (hydrogen bond donor/acceptor) .
Analytical Characterization and Identification
Proper characterization of 5-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride is essential for confirming structural integrity and purity. Multiple analytical techniques can be employed to validate the compound's identity and quality.
Spectroscopic Identification
Spectroscopic methods provide critical structural information:
-
Mass Spectrometry: The compound's molecular weight (231.68 g/mol) can be confirmed through various MS techniques. Fragment patterns can help verify structural features .
-
Nuclear Magnetic Resonance (NMR): Proton and carbon NMR spectroscopy can confirm the presence of key structural elements, including the cyclopropyl group, oxadiazole ring, and pyrrolidine moiety.
-
Infrared Spectroscopy: IR analysis can identify functional groups such as O-H stretching (from the hydroxyl group), C=N stretching (from the oxadiazole), and N-H stretching (from the pyrrolidine) .
Chromatographic Analysis
Chromatographic techniques are essential for assessing purity:
-
High-Performance Liquid Chromatography (HPLC): Useful for determining purity percentages and detecting potential impurities.
-
Thin-Layer Chromatography (TLC): Provides a rapid assessment of purity and can help monitor reaction progress during synthesis.
X-ray Crystallography
X-ray crystallography offers definitive structural information, including precise bond angles, bond lengths, and stereochemistry. This technique is particularly valuable for confirming the three-dimensional arrangement of the molecule and the specific (3S,5R) configuration when applicable.
Structure-Activity Relationships and Pharmacological Implications
The unique structural features of 5-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride suggest potential biological activity, though specific pharmacological data for this exact compound is limited in the available literature.
Structure-Activity Considerations
Several structural elements warrant consideration:
-
1,2,4-Oxadiazole Core: This heterocyclic system has been identified in various bioactive compounds and is recognized as a pharmacophore in medicinal chemistry. It can function as a bioisostere for esters and amides while offering greater metabolic stability .
-
Cyclopropyl Substituent: The cyclopropyl group introduces conformational constraint and can influence lipophilicity, potentially enhancing membrane permeability. This moiety is present in numerous pharmaceuticals and can contribute to metabolic stability .
-
Pyrrolidin-3-ol Group: This component introduces a basic nitrogen center (pyrrolidine) and a hydroxyl group, both of which can participate in hydrogen bonding interactions with biological targets. The stereochemistry at positions 3 and 5 may significantly influence binding orientation and efficacy .
Related Research Findings
Research on structurally similar compounds provides context:
A study on the synthesis and structure-activity relationships of 1,2,4-oxadiazole-containing compounds revealed significant antiviral potential. Specifically, 5-(2-((1-phenethylpyrrolidin-3-yl)oxy)phenyl)-3-(pyridin-4-yl)-1,2,4-oxadiazole demonstrated activity with an EC50 value of 4.7 μM .
The incorporation of pyrrolidin-3-ol derivatives in various heterocyclic systems has been explored in medicinal chemistry, with applications ranging from antiviral to neurological targets. The hydroxyl group on the pyrrolidine can participate in hydrogen bonding with target receptors and may serve as a site for further derivatization .
| Supplier | Catalog/ID | Purity | Form | Reference |
|---|---|---|---|---|
| VulcanChem | VC7374744 | Research grade | Powder | |
| Sigma-Aldrich/Enamine | ENA428073659 | ≥95% | Powder | |
| AKSci | 8138EA | 95% | Not specified | |
| EvitaChem | Not specified | Research grade | Not specified |
Commercial offerings typically include additional information such as safety classifications. The compound is often classified with GHS07 hazard pictograms, and standard handling precautions apply, including warnings for skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume